2-Bromo-4-methylbenzoyl chloride
Overview
Description
The compound 2-Bromo-4-methylbenzoyl chloride is a derivative of benzoyl chloride with a bromine atom and a methyl group attached to the benzene ring. While the provided papers do not directly discuss 2-Bromo-4-methylbenzoyl chloride, they do provide insights into similar compounds, which can help infer some properties and reactions of the compound .
Synthesis Analysis
The synthesis of related compounds often involves halogenation, esterification, and other reactions that introduce functional groups to the benzene ring. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification . Similarly, 2-(4-Bromophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-bromophenacyl bromide with 2-methylbenzoic acid . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methylbenzoyl chloride by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4-methylbenzoyl chloride has been studied using various spectroscopic and computational methods. For instance, the molecular structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The gas phase molecular structures of halogenated benzoyl chlorides, including 2-bromobenzoyl chloride, have been investigated using gas electron diffraction and quantum chemical calculations, revealing the existence of non-planar conformers . These findings suggest that 2-Bromo-4-methylbenzoyl chloride may also exhibit non-planar conformations due to steric interactions between substituents.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzoyl chlorides can be inferred from studies on similar molecules. For example, 2-Arylbenzoyl chlorides have been shown to undergo annulative coupling with alkynes to form phenanthrene derivatives . This indicates that 2-Bromo-4-methylbenzoyl chloride could potentially participate in similar coupling reactions, given the presence of the reactive benzoyl chloride moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of 2-Bromo-4-methylbenzoyl chloride. The vibrational spectroscopy and DFT calculations of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide information on the vibrational modes and electronic properties of the molecule . The synthesis and crystal structure of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide reveal typical bond lengths and angles, which can be compared to those expected for 2-Bromo-4-methylbenzoyl chloride . These studies suggest that the compound would exhibit characteristic IR and NMR signals and have a molecular geometry influenced by the substituents on the benzene ring.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Bromo-4-methylbenzoyl chloride plays a significant role in synthesizing various heterocyclic compounds. For example, its condensation with chlorides of different carboxylic acids and subsequent cyclisation has been used to synthesize methyl derivatives of indenofluorenes, contributing to advancements in organic chemistry and material sciences (Chardonnens, Laroche, & Sieber, 1974).
Antibacterial and Antifungal Activities
The chemical has been employed in creating compounds with antibacterial and antifungal properties. A study synthesized a series of thioureas and thiones from 2-bromo-4-methylbenzoyl chloride, revealing significant antibacterial activity. This synthesis pathway has implications for developing new antibacterial and antifungal agents (Saeed & Batool, 2007).
Palladium-Catalyzed Arylation
In organic synthesis, 2-bromo-4-methylbenzoyl chloride is a valuable reagent in palladium-catalyzed arylation reactions. These reactions are crucial for creating complex organic molecules, especially in pharmaceutical chemistry. The use of bromo-substituted compounds in such reactions demonstrates their versatility and effectiveness in synthetic chemistry (Yamamoto et al., 2015).
Synthesis of Galactopyranoside Derivatives
This compound has been utilized in the synthesis of galactopyranoside derivatives, demonstrating potential antibacterial and antifungal properties. This application is particularly relevant in the search for new antimicrobial agents, highlighting the compound's role in medicinal chemistry (Ahmmed et al., 2022).
Safety And Hazards
2-Bromo-4-methylbenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Future Directions
2-Bromo-4-methylbenzoyl chloride is an important organic compound with a wide range of applications in various fields of research and industry. Its future directions could involve further exploration of its potential uses in these fields.
Relevant Papers
The relevant papers for 2-Bromo-4-methylbenzoyl chloride were not explicitly mentioned in the available resources .
properties
IUPAC Name |
2-bromo-4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGFJEIQODJAQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565273 | |
Record name | 2-Bromo-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylbenzoyl chloride | |
CAS RN |
53456-09-0 | |
Record name | 2-Bromo-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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